molecular formula C10H14 B14139783 2,3,5,6-Octatetraene, 2,7-dimethyl- CAS No. 3642-20-4

2,3,5,6-Octatetraene, 2,7-dimethyl-

Cat. No.: B14139783
CAS No.: 3642-20-4
M. Wt: 134.22 g/mol
InChI Key: BGGRAZDBASETCM-UHFFFAOYSA-N
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Description

2,3,5,6-Octatetraene, 2,7-dimethyl- is an organic compound with the molecular formula C10H14 It is an alkatetraene, meaning it contains four double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Octatetraene, 2,7-dimethyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkatetraene. The reaction conditions often require a strong base, such as sodium hydride or potassium tert-butoxide, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2,3,5,6-Octatetraene, 2,7-dimethyl- may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Octatetraene, 2,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction typically produces alkanes. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

2,3,5,6-Octatetraene, 2,7-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and polyenes.

    Biology: The compound’s derivatives are investigated for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,3,5,6-Octatetraene, 2,7-dimethyl- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: Another alkatetraene with a similar structure but different reactivity and applications.

    1,3,5,7-Octatetraene: Lacks the methyl substitutions, resulting in different chemical properties.

    2,4-Hexadiene: A shorter conjugated diene with distinct reactivity.

Uniqueness

2,3,5,6-Octatetraene, 2,7-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 2 and 7 enhances its stability and alters its electronic properties compared to other alkatetraenes.

Properties

CAS No.

3642-20-4

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-9(2)7-5-6-8-10(3)4/h5-6H,1-4H3

InChI Key

BGGRAZDBASETCM-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC=C=C(C)C)C

Origin of Product

United States

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